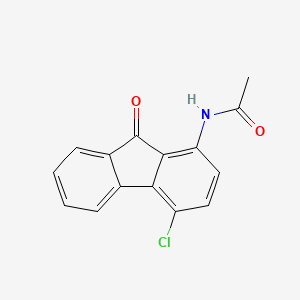
N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide is a chemical compound with the molecular formula C15H10ClNO2 It is a derivative of fluorenone, characterized by the presence of a chloro group at the 4-position and an acetamide group at the 1-position of the fluorenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide typically involves the acylation of 4-chloro-9H-fluoren-9-one with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming fluorenol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, fluorenol derivatives, and various substituted fluorenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(9-Oxo-9H-fluoren-1-yl)-acetamide: Similar structure but lacks the chloro group.
N-(9-Isopropyl-9H-fluoren-2-yl)-acetamide: Contains an isopropyl group instead of a chloro group.
N-(9-Ethyl-9H-fluoren-2-yl)-acetamide: Contains an ethyl group instead of a chloro group.
Uniqueness
N-(4-Chloro-9-oxo-9H-fluoren-1-YL)acetamide is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s ability to participate in nucleophilic substitution reactions and may also contribute to its antimicrobial and anticancer properties .
Propriétés
Numéro CAS |
16304-68-0 |
|---|---|
Formule moléculaire |
C15H10ClNO2 |
Poids moléculaire |
271.70 g/mol |
Nom IUPAC |
N-(4-chloro-9-oxofluoren-1-yl)acetamide |
InChI |
InChI=1S/C15H10ClNO2/c1-8(18)17-12-7-6-11(16)13-9-4-2-3-5-10(9)15(19)14(12)13/h2-7H,1H3,(H,17,18) |
Clé InChI |
BOBGLLIZADGUGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C2C(=C(C=C1)Cl)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


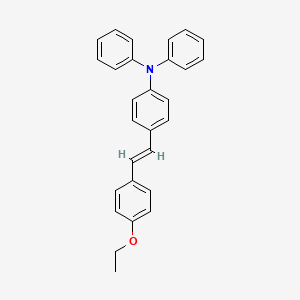
![9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate](/img/structure/B15249353.png)
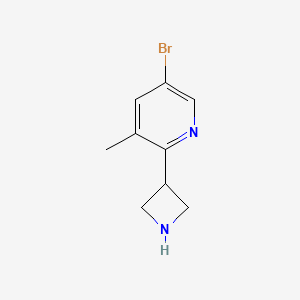

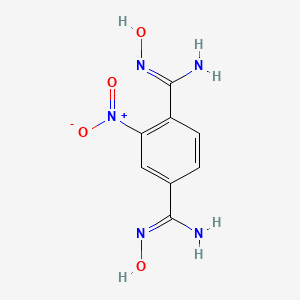
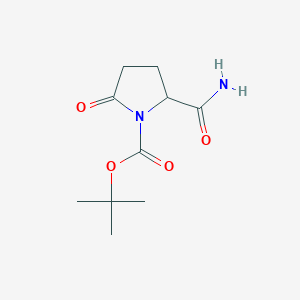

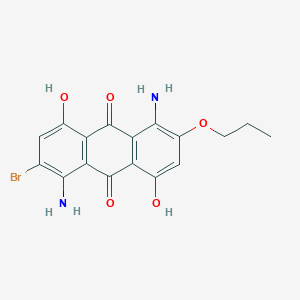
![Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15249398.png)
![8-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B15249403.png)
![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B15249412.png)
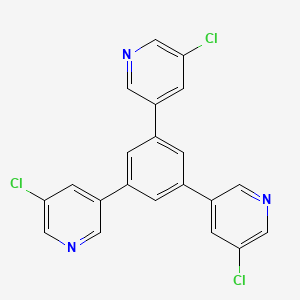
![2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15249437.png)

